REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|
|
Name
|
dextran sulphate Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were thawed at 37° C.
|
Type
|
ADDITION
|
Details
|
diluted to 100 ml with equilibrating buffer
|
Type
|
CUSTOM
|
Details
|
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
|
Type
|
ADDITION
|
Details
|
was diluted to 50 ml
|
Type
|
CUSTOM
|
Details
|
developed at 4° C. at 42 ml per hour
|
Type
|
WASH
|
Details
|
to have eluted the bound proteins
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 450 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|
|
Name
|
dextran sulphate Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were thawed at 37° C.
|
Type
|
ADDITION
|
Details
|
diluted to 100 ml with equilibrating buffer
|
Type
|
CUSTOM
|
Details
|
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
|
Type
|
ADDITION
|
Details
|
was diluted to 50 ml
|
Type
|
CUSTOM
|
Details
|
developed at 4° C. at 42 ml per hour
|
Type
|
WASH
|
Details
|
to have eluted the bound proteins
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 450 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|
|
Name
|
dextran sulphate Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were thawed at 37° C.
|
Type
|
ADDITION
|
Details
|
diluted to 100 ml with equilibrating buffer
|
Type
|
CUSTOM
|
Details
|
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
|
Type
|
ADDITION
|
Details
|
was diluted to 50 ml
|
Type
|
CUSTOM
|
Details
|
developed at 4° C. at 42 ml per hour
|
Type
|
WASH
|
Details
|
to have eluted the bound proteins
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 450 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|
|
Name
|
dextran sulphate Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were thawed at 37° C.
|
Type
|
ADDITION
|
Details
|
diluted to 100 ml with equilibrating buffer
|
Type
|
CUSTOM
|
Details
|
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
|
Type
|
ADDITION
|
Details
|
was diluted to 50 ml
|
Type
|
CUSTOM
|
Details
|
developed at 4° C. at 42 ml per hour
|
Type
|
WASH
|
Details
|
to have eluted the bound proteins
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 450 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|
|
Name
|
dextran sulphate Sepharose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were thawed at 37° C.
|
Type
|
ADDITION
|
Details
|
diluted to 100 ml with equilibrating buffer
|
Type
|
CUSTOM
|
Details
|
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
|
Type
|
ADDITION
|
Details
|
was diluted to 50 ml
|
Type
|
CUSTOM
|
Details
|
developed at 4° C. at 42 ml per hour
|
Type
|
WASH
|
Details
|
to have eluted the bound proteins
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 450 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |